molecular formula C19H21NO3S B11531890 Morpholine, 4-[(3-benzyloxy-4-methoxyphenyl)thioxomethyl]-

Morpholine, 4-[(3-benzyloxy-4-methoxyphenyl)thioxomethyl]-

Cat. No.: B11531890
M. Wt: 343.4 g/mol
InChI Key: QQDRLZKROWWANZ-UHFFFAOYSA-N
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Description

4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a morpholine ring

Preparation Methods

The synthesis of 4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE can be compared with similar compounds such as 4-benzyloxy-3-methoxybenzaldehyde and 3-benzyloxy-4-methoxybenzaldehyde. These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of benzyloxy, methoxy, and morpholine groups in 4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE distinguishes it from these related compounds .

Properties

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-21-17-8-7-16(19(24)20-9-11-22-12-10-20)13-18(17)23-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDRLZKROWWANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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